N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide
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Overview
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyrazine core, which is known for its biological activity, and an acetamide group linked to an isopropylphenoxy moiety, which can influence its chemical reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under conditions that promote the formation of the triazolopyrazine ring. For instance, a precursor containing a hydrazine and a nitrile group can be cyclized using a base such as sodium ethoxide in ethanol.
Acetamide Formation: The acetamide group can be introduced by reacting the hydroxylated triazolopyrazine with chloroacetyl chloride in the presence of a base like triethylamine.
Attachment of the Isopropylphenoxy Group: The final step involves the nucleophilic substitution reaction where the acetamide intermediate is reacted with 4-isopropylphenol under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The compound can be reduced to modify the triazolopyrazine core or the acetamide group, potentially altering its biological activity.
Substitution: The isopropylphenoxy group can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, potentially leading to derivatives with different biological activities.
Scientific Research Applications
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets. The triazolopyrazine core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxyl and acetamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of an isopropyl group.
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-ethylphenoxy)acetamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11(2)12-3-5-13(6-4-12)25-10-15(23)19-9-14-20-21-16-17(24)18-7-8-22(14)16/h3-8,11H,9-10H2,1-2H3,(H,18,24)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRSJDDECUHXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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